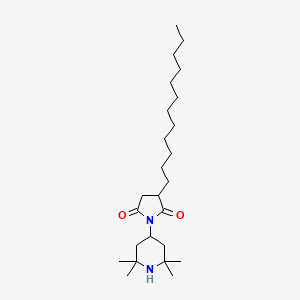
2,2-二甲基吡咯烷
描述
2,2-Dimethylpyrrolidine is a substituted pyrrolidine . It is one of the major bioactive compounds found in Teucrium manghuaense .
Molecular Structure Analysis
The molecular formula of 2,2-Dimethylpyrrolidine is C6H13N . It has an average mass of 99.174 Da and a monoisotopic mass of 99.104797 Da .Physical And Chemical Properties Analysis
2,2-Dimethylpyrrolidine has a density of 0.8±0.1 g/cm3, a boiling point of 107.4±8.0 °C at 760 mmHg, and a vapour pressure of 27.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.6±3.0 kJ/mol and a flash point of 5.5±16.5 °C . The index of refraction is 1.419, and the molar refractivity is 31.1±0.3 cm3 .科学研究应用
离子迁移谱中的化学标准
2,2-二甲基吡咯烷,通过其近亲2,4-二甲基吡啶,在离子迁移谱中展示了其实用性。这种方法对于分析化学标准至关重要,为质子化分子及其温度依赖迁移率的行为提供宝贵的见解。这项研究强调了这些化合物在增强全球实验室间迁移谱比较的精度方面的重要性,突显了它们作为各种化学分析标准化合物的潜力 (Eiceman, Nazarov, & Stone, 2003)。
微波辐射合成增强
利用2,6-二甲基吡啶作为起始物质,采用微波技术合成化合物的适应性,标志着从传统合成方法转变为创新方法。这种方法不仅优化了合成过程,还展示了微波辐射在简化和提高化学生产过程效率方面的潜力,包括涉及二甲基吡咯烷衍生物的过程 (Zhang et al., 2010)。
沸石和催化
研究2,6-二甲基吡啶与沸石的选择性相互作用提供了对其在催化领域产生重大影响的见解。通过了解这些化合物如何与沸石上的Bronsted位点相互作用和中毒,科学家可以更好地操纵各种工业应用中的催化过程,提高效率和选择性 (Jacobs & Heylen, 1974)。
分子间氢键合
对具有吡啶酮末端的2,2-二甲基丁炔酸的研究揭示了氢键在分子识别和自组装过程中的重要性。这项研究对设计新材料和药物具有广泛的意义,突显了分子结构微小变化如何深刻影响化合物的性质和相互作用 (Wash, Maverick, Chiefari, & Lightner, 1997)。
G-四链结合配体合成
从二甲基吡咯烷衍生物中开发G-四链结合配体为癌症治疗提供了一个有前途的途径。通过稳定四链DNA结构,这些化合物可以抑制端粒酶,这是癌症治疗中的一个关键靶点。这项研究展示了二甲基吡咯烷衍生物在开发新型治疗剂方面的潜力 (Smith et al., 2009)。
安全和危害
生化分析
Biochemical Properties
2,2-Dimethylpyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2,2-Dimethylpyrrolidine and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 2,2-Dimethylpyrrolidine can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
2,2-Dimethylpyrrolidine has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, 2,2-Dimethylpyrrolidine can affect the expression of genes involved in cellular metabolism, leading to changes in metabolic flux and energy production. Furthermore, this compound can impact cellular functions such as proliferation, differentiation, and apoptosis by altering the activity of specific enzymes and transcription factors .
Molecular Mechanism
The molecular mechanism of action of 2,2-Dimethylpyrrolidine involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the interaction. For instance, 2,2-Dimethylpyrrolidine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 2,2-Dimethylpyrrolidine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethylpyrrolidine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. The long-term effects of 2,2-Dimethylpyrrolidine on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to cumulative changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2,2-Dimethylpyrrolidine vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular functions without causing significant toxicity. At higher doses, 2,2-Dimethylpyrrolidine can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
2,2-Dimethylpyrrolidine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. Additionally, 2,2-Dimethylpyrrolidine can interact with cofactors, influencing their availability and function in metabolic processes .
Transport and Distribution
Within cells and tissues, 2,2-Dimethylpyrrolidine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, 2,2-Dimethylpyrrolidine can be transported across cell membranes by specific transporters, allowing it to reach intracellular targets. Binding proteins can also sequester the compound, modulating its availability and activity within the cell .
Subcellular Localization
The subcellular localization of 2,2-Dimethylpyrrolidine is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, 2,2-Dimethylpyrrolidine may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be targeted to the nucleus, affecting gene expression and other nuclear processes .
属性
IUPAC Name |
2,2-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)4-3-5-7-6/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHODFIDDEBEGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328878 | |
| Record name | 2,2-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35018-15-6 | |
| Record name | 2,2-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



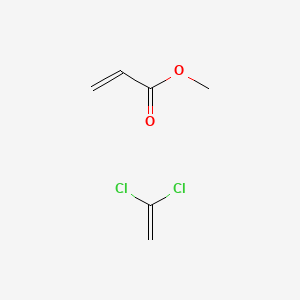

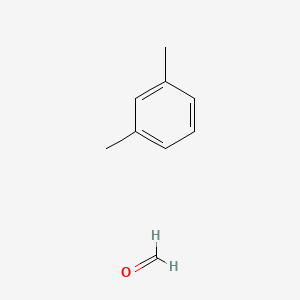
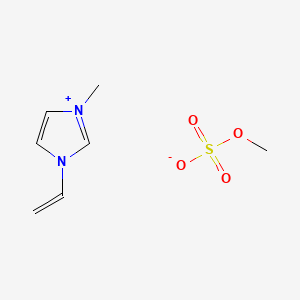

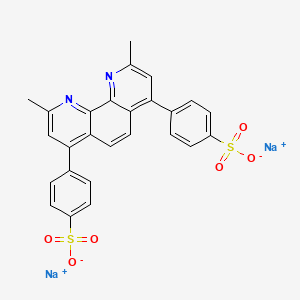
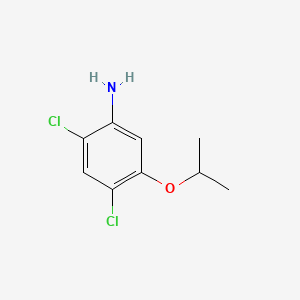

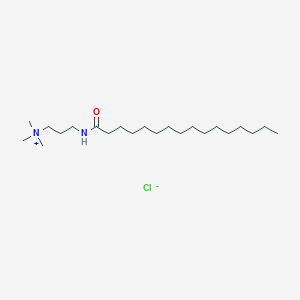
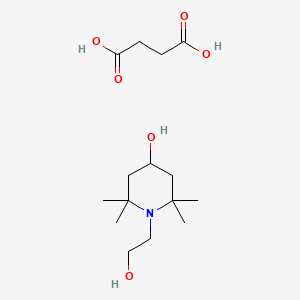
![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)
